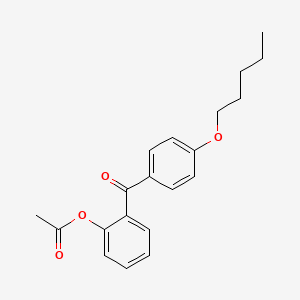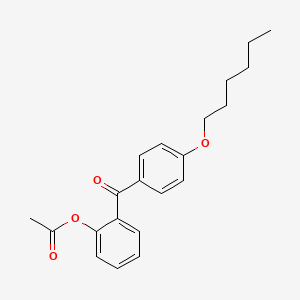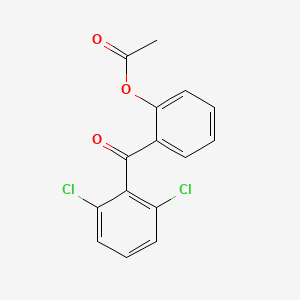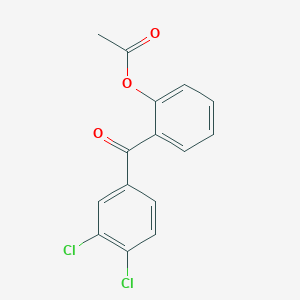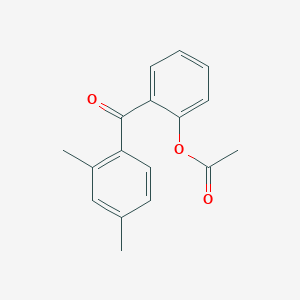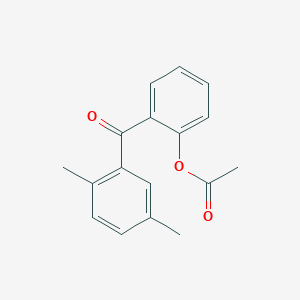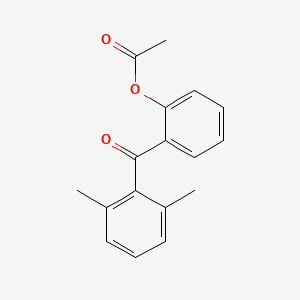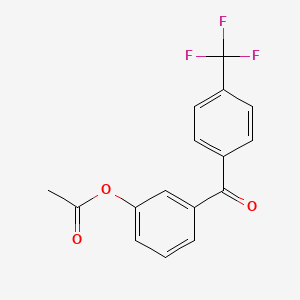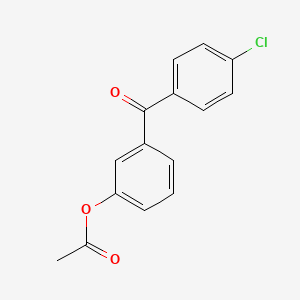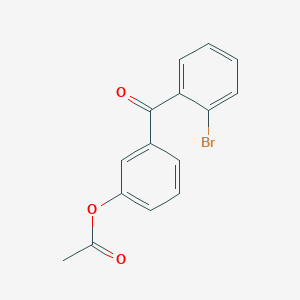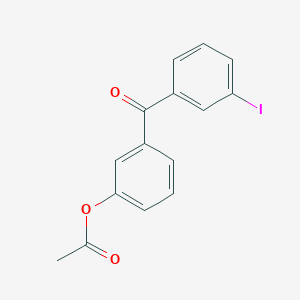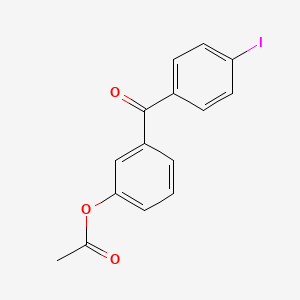
2-Bromo-4'-chloro-3'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4’-chloro-3’-fluorobenzophenone is an organic compound with the molecular formula C13H7BrClFO and a molecular weight of 313.55. This compound is a derivative of benzophenone, where the phenyl rings are substituted with bromine, chlorine, and fluorine atoms. It is used in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds are known to interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that brominated compounds can participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are often involved in oxidation and substitution reactions, which can affect various biochemical pathways .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds can cause changes at the molecular level, leading to various cellular effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-4’-chloro-3’-fluorobenzophenone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-chloro-3’-fluorobenzophenone typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4’-chloro-3’-fluorobenzophenone using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of 2-Bromo-4’-chloro-3’-fluorobenzophenone may involve multi-step synthesis starting from benzene derivatives. The process includes chlorination, fluorination, and bromination steps, each requiring specific catalysts and reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-chloro-3’-fluorobenzophenone undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the aromatic ring.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of different substituted benzophenones.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Chlorination: Chlorine (Cl2) with iron(III) chloride (FeCl3) as a catalyst.
Fluorination: Various fluorinating agents such as hydrogen fluoride (HF) or fluorine gas (F2) can be used.
Major Products Formed
The major products formed from these reactions include various substituted benzophenones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-4’-chloro-3’-fluorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Industry: The compound is used in material sciences for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenol: Another halogenated benzene derivative with similar reactivity.
2-Bromo-4’-fluoroacetophenone: Shares similar structural features and is used in organic synthesis.
2-Bromo-4-chloropropiophenone: Used as a precursor in the synthesis of various cathinones.
Uniqueness
2-Bromo-4’-chloro-3’-fluorobenzophenone is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzophenone core. This unique substitution pattern imparts distinct chemical properties, making it valuable in diverse research applications.
Properties
IUPAC Name |
(2-bromophenyl)-(4-chloro-3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEWQHGVIZYOHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
